4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one
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Overview
Description
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines
Preparation Methods
The synthesis of 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step reactions. One common method includes the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This method offers a practical route for diverse and atom-economic synthesis of the desired products. The reaction conditions generally involve the use of copper catalysts under aerobic conditions, which allows for high chemo-selectivity and functional group tolerance .
Chemical Reactions Analysis
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where isoindoloisoquinolines have shown efficacy.
Industry: The compound is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering the activity of key proteins.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one include other isoindoloisoquinolines such as:
Isoindolo[2,1-b]isoquinoline-5(7H)-one: Lacks the methoxy and trimethylsilyl groups, resulting in different chemical properties.
7-Hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
646029-41-6 |
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Molecular Formula |
C20H21NO2Si |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-methoxy-12-trimethylsilyl-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H21NO2Si/c1-23-16-11-7-10-15-17(16)20(22)21-12-13-8-5-6-9-14(13)18(21)19(15)24(2,3)4/h5-11H,12H2,1-4H3 |
InChI Key |
QOLAZWAOKUZVDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N3CC4=CC=CC=C4C3=C2[Si](C)(C)C |
Origin of Product |
United States |
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